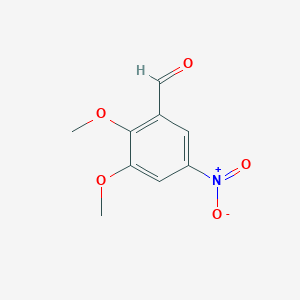

2,3-Dimethoxy-5-nitrobenzaldehyde

描述

Significance and Context in Organic Chemistry

The primary significance of 2,3-Dimethoxy-5-nitrobenzaldehyde in organic chemistry lies in its role as a specialized building block. The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, including condensations, oxidations, reductions, and the formation of imines and enamines. The nitro group, being a strong electron-withdrawing group, influences the reactivity of the aromatic ring and can itself be reduced to an amine, providing a route to further functionalization.

A notable application of this compound is as a key intermediate in the synthesis of psychoactive compounds and their analogues for neurological research. Specifically, it has been identified as a necessary precursor for the synthesis of molecules related to mescaline. acs.org Research in this area has found that established synthetic routes, such as Murakami's method, are effective for preparing this 5-nitro compound. acs.org The strategic placement of the methoxy (B1213986) and nitro groups on the benzaldehyde (B42025) scaffold is crucial for building the specific substitution patterns required in these complex target molecules.

The synthesis of its isomer, 6-nitro-2,3-dimethoxybenzaldehyde, further highlights the nuanced challenges and importance of this class of compounds. For instance, the methylation of 6-nitro-o-vanillin to produce the 6-nitro isomer proved difficult, requiring specific reagents like methyl iodide and silver oxide for a successful reaction. acs.org This underscores the importance of having reliable synthetic methods for specific isomers like this compound to access desired molecular frameworks.

Overview of Research Trajectories and Interdisciplinary Applications

The utility of this compound extends beyond traditional organic synthesis into various interdisciplinary fields, particularly medicinal chemistry and neuroscience.

The synthesis of compounds targeting the central nervous system (CNS) represents a significant research trajectory. The structural motif of a 2,3-dimethoxy-5-substituted benzene (B151609) ring is present in high-affinity ligands for dopamine (B1211576) D2 receptors. nih.gov For example, a series of 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides were synthesized and found to be potent D2 receptor ligands, showing potential for the development of agents for positron emission tomography (PET) studies of the brain. nih.gov Although these specific compounds were not synthesized directly from this compound, their structure validates the importance of this substitution pattern in designing neuroactive agents. The parent compound serves as a critical starting point for creating libraries of such molecules for pharmacological screening.

Furthermore, the general class of ortho-nitrobenzyl compounds, to which this aldehyde belongs, is well-known in the field of photochemistry. The ortho-nitrobenzyl group can act as a photolabile protecting group, which can be cleaved with light. This property is exploited in various applications, including the controlled release of biologically active molecules and in materials science. While specific photochemical studies on this compound are not extensively documented, research on related compounds like 4,5-dimethoxy-2-nitrobenzaldehyde shows they undergo photoinduced conversion to nitroso derivatives, a key reaction in this area. This suggests a potential avenue for future research into the photochemical applications of this compound.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,3-dimethoxy-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO5/c1-14-8-4-7(10(12)13)3-6(5-11)9(8)15-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYKNZENWQXJPCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20283151 | |

| Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6324-49-8 | |

| Record name | 6324-49-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30097 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-dimethoxy-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20283151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6324-49-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3 Dimethoxy 5 Nitrobenzaldehyde and Analogues

Historical Development of Synthetic Routes to Nitrobenzaldehyde Derivatives

The journey to synthesizing specific nitrobenzaldehyde derivatives is rooted in the broader history of aromatic nitration, a cornerstone of organic chemistry since the 19th century. wikipedia.org The direct nitration of aromatic compounds using a mixture of nitric and sulfuric acids has been the classical and most widely used method. wikipedia.org However, the synthesis of nitrobenzaldehydes has always presented challenges due to the directing effects of the aldehyde group and the potential for oxidation.

Historically, the direct nitration of benzaldehyde (B42025) was found to predominantly yield the meta-isomer, 3-nitrobenzaldehyde (B41214), due to the electron-withdrawing nature of the aldehyde group. orgsyn.orgijpsonline.com Obtaining the ortho-isomer, 2-nitrobenzaldehyde (B1664092), in significant quantities through this method was difficult. orgsyn.orgwikipedia.org Early synthetic chemists explored various alternative routes to access different isomers. These included the oxidation of the corresponding nitrotoluenes, a method that often suffered from low yields and the formation of by-products. ijpsonline.comnih.gov For instance, one of the early one-pot syntheses for 2-nitrobenzaldehyde from 2-nitrotoluene (B74249) involved the use of amyl nitrite (B80452) and sodium ethoxide, a method suggested a century ago by Arthur Lapworth. rsc.org

The synthesis of polysubstituted benzaldehydes, such as those with methoxy (B1213986) groups, added another layer of complexity. The activating and directing effects of these substituents often compete with the directing effect of the aldehyde, leading to mixtures of isomers that are difficult to separate. acs.org The development of selective and high-yielding methods for these complex molecules has been a continuous area of research, driven by their importance as building blocks in organic synthesis. nih.gov

Current Synthetic Strategies for 2,3-Dimethoxy-5-nitrobenzaldehyde

The contemporary synthesis of this compound primarily relies on the regioselective nitration of a suitable precursor. The choice of starting material and nitrating agent is crucial for directing the nitro group to the desired position on the aromatic ring.

Regioselective Nitration Approaches from 2,3-Dimethoxybenzaldehyde (B126229)

The most direct route to this compound is the electrophilic nitration of 2,3-dimethoxybenzaldehyde (o-veratraldehyde). The two methoxy groups at positions 2 and 3 are ortho, para-directing, while the aldehyde group is meta-directing. The position of nitration is therefore determined by the interplay of these directing effects. The methoxy groups, being strong activating groups, will predominantly direct the incoming electrophile. The position para to the 3-methoxy group and meta to the 2-methoxy group (position 5) is sterically accessible and electronically favored, leading to the formation of this compound as a major product.

The reaction is typically carried out using a nitrating agent such as fuming nitric acid in a suitable solvent like acetic acid or dichloromethane (B109758) at controlled temperatures. patsnap.comgoogle.com The regioselectivity of the nitration of dialkoxybenzenes can be influenced by factors such as the nature of the alkoxy groups and the reaction conditions. google.com

Alternative Precursor Conversions, including from 5-Nitrovanillin (B156571)

An alternative and widely used precursor for the synthesis of substituted dimethoxybenzaldehydes is vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde) and its derivatives. nih.govresearchgate.net However, for the synthesis of this compound, the isomeric ortho-vanillin (2-hydroxy-3-methoxybenzaldehyde) serves as a more direct starting material. orgsyn.org One synthetic pathway involves the methylation of ortho-vanillin to yield 2,3-dimethoxybenzaldehyde, which is then subjected to nitration as described in the previous section.

Another approach involves the initial nitration of a protected form of ortho-vanillin. For example, 6-nitro-o-vanillin can be prepared and subsequently methylated to yield 6-nitro-2,3-dimethoxybenzaldehyde, an isomer of the target compound.

It is important to distinguish this from the synthesis of the isomeric 3,4-dimethoxy-5-nitrobenzaldehyde (B1205253), for which 5-nitrovanillin is a direct precursor. 5-Nitrovanillin can be methylated to form 3,4-dimethoxy-5-nitrobenzaldehyde in high yield. rsc.orgnih.gov This highlights how the choice of the initial substituted benzaldehyde is critical for obtaining the correct isomer.

A summary of precursors for dimethoxynitrobenzaldehydes is presented below:

| Target Compound | Precursor |

| This compound | 2,3-Dimethoxybenzaldehyde |

| 3,4-Dimethoxy-5-nitrobenzaldehyde | 5-Nitrovanillin |

| 6-Nitro-2,3-dimethoxybenzaldehyde | 6-Nitro-o-vanillin |

Optimization of Reaction Conditions and Yields

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired isomer while minimizing the formation of by-products. Key parameters that are often adjusted include the choice of nitrating agent, reaction temperature, reaction time, and the solvent system.

For the direct nitration of 2,3-dimethoxybenzaldehyde, careful control of the temperature is essential to prevent over-nitration or side reactions. The slow addition of the nitrating agent to a solution of the benzaldehyde at a reduced temperature is a common practice.

In the synthesis of the related 3,4-dimethoxy-5-nitrobenzaldehyde from veratraldehyde, dissolving the starting material in glacial acetic acid and slowly adding concentrated nitric acid at room temperature over a prolonged period (e.g., 12 hours) can result in a high yield of the desired product (98%). patsnap.com Similar principles can be applied to the synthesis of this compound.

The table below shows an example of reaction conditions for a similar nitration reaction:

| Starting Material | Nitrating Agent | Solvent | Temperature | Time | Yield | Reference |

| 3,4-Dimethoxybenzaldehyde | Conc. Nitric Acid | Glacial Acetic Acid | Room Temp. | 12 h | 98% | patsnap.com |

| 2,5-Dimethoxybenzaldehyde | Conc. Nitric Acid | Dichloromethane | 0 °C | - | 79% (of 3,6-dimethoxy-2-nitrobenzaldehyde) |

Green Chemistry Principles in this compound Synthesis

Traditional nitration methods often involve harsh acidic conditions and the generation of significant amounts of waste, prompting the exploration of more environmentally friendly "green" synthetic routes. rsc.org For the synthesis of nitroaromatic compounds in general, several green chemistry approaches have been developed, which can be conceptually applied to the synthesis of this compound.

One area of focus is the use of alternative nitrating agents that are less corrosive and produce fewer harmful by-products. ijpsonline.com For example, solid acid catalysts and ionic liquids have been investigated as recyclable alternatives to sulfuric acid. ijpsonline.com

Another green approach is the use of biomimetic catalysts, such as metalloporphyrins, to carry out oxidations under milder conditions. These catalysts can use cleaner oxidants like molecular oxygen or air, replacing traditional and more polluting chemical oxidants. Photocatalytic methods, which use light to drive chemical reactions, also offer a green alternative for the synthesis of nitroaromatic compounds.

The principles of green chemistry applicable to the synthesis of this compound include:

Use of safer solvents: Replacing hazardous solvents with greener alternatives.

Catalysis: Employing catalytic reagents in place of stoichiometric ones to reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Purification and Isolation Methodologies

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. As the nitration of substituted benzaldehydes can often lead to a mixture of positional isomers, the separation of the desired isomer is of paramount importance. acs.orgresearchgate.net

Common laboratory and industrial purification techniques for nitrobenzaldehydes include:

Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is crucial, and often a mixed solvent system is employed to achieve good separation. For instance, a mixture of toluene (B28343) and petroleum ether has been used for the recrystallization of some nitrobenzaldehyde derivatives.

Column Chromatography: For laboratory-scale purifications and for separating isomers with very similar physical properties, column chromatography is an effective technique.

Distillation: While fractional distillation can be used to separate isomers, it must be approached with caution for nitroaromatic compounds due to their potential thermal instability. Distillation under reduced pressure is often necessary to lower the boiling points and prevent decomposition.

Acetal (B89532) Formation: A method to separate nitrobenzaldehyde isomers involves converting the mixture into their corresponding acetals. These derivatives often have different physical properties that allow for easier separation by distillation or crystallization. The purified acetal of the desired isomer can then be hydrolyzed back to the aldehyde. orgsyn.orgwikipedia.org

Emulsion-based Purification: A patented process for the purification of crude nitrobenzaldehyde involves treating the crude product with water and an emulsifier in a two-phase system. This method has been shown to effectively remove unwanted positional isomers without the need for complete dissolution and recrystallization.

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the required purity of the final product.

Chemical Reactivity and Derivatization Strategies of 2,3 Dimethoxy 5 Nitrobenzaldehyde

Transformations of the Nitro Group

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can itself be the site of various chemical reactions.

Reductive Transformations for Amine and Hydroxylamine (B1172632) Derivatives

The reduction of the nitro group is a common transformation, leading to the formation of amino or hydroxylamino derivatives. Under anaerobic conditions, the reduction process can proceed stepwise, initially forming a nitro radical anion, followed by the formation of nitroso and then hydroxylamine derivatives, which correspond to two- and four-electron reductions, respectively. researchgate.net Complete reduction yields the corresponding aniline.

The specific product obtained often depends on the reducing agent and reaction conditions. For instance, the reduction of a nitro group to an amine can be achieved using various reagents, while milder conditions may favor the formation of the intermediate hydroxylamine. researchgate.netnih.gov The conversion of a nitro group to an amine changes the electronic properties of the benzene (B151609) ring, as the electron-withdrawing nitro group is replaced by an electron-donating amino group. oxinst.com

Nucleophilic Aromatic Substitution Involving the Nitro Group

The strong electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). nih.govchemistrysteps.com In this type of reaction, a nucleophile replaces a leaving group on the aromatic ring. The nitro group itself can act as a leaving group in some SNAr reactions, a process known as fluorodenitration, which can be used to introduce a fluorine atom into the aromatic ring. uni-tuebingen.de

The success and regioselectivity of SNAr reactions are highly dependent on the reaction conditions and the nature of the nucleophile and leaving group. nih.govchemistrysteps.com The presence of electron-withdrawing groups, such as the nitro group, is crucial for stabilizing the negatively charged intermediate, known as the Meisenheimer complex, that forms during the reaction. chemistrysteps.comyoutube.com

Reactions of the Aldehyde Functional Group

The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions (e.g., Knoevenagel, Schiff Base Formation)

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326) or barbituric acid, to form a new carbon-carbon double bond. rsc.orgnih.govorientjchem.org The reaction is often catalyzed by a base. nih.gov Knoevenagel condensations are valuable for synthesizing a variety of substituted alkenes. rsc.orgresearchgate.net

Schiff Base Formation: Aldehydes react with primary amines to form imines, also known as Schiff bases. ijmcmed.orgnih.govijtsrd.com This condensation reaction is typically reversible and may require acid or base catalysis. researchgate.net Schiff bases are important intermediates in organic synthesis and have been investigated for their biological activities. ijmcmed.orgnih.gov The formation of a Schiff base involves the disappearance of the amino group's absorption peak in the IR spectrum. nih.gov

Oxidation and Reduction Reactions of the Aldehyde

The aldehyde group of 2,3-dimethoxy-5-nitrobenzaldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol. The reduction of an aldehyde to an alcohol can be achieved using reducing agents like sodium borohydride. oxinst.com This transformation results in a significant change in the electronic nature of the substituent, from electron-withdrawing (aldehyde) to electron-donating (alcohol), which in turn affects the chemical shifts of the aromatic protons in the NMR spectrum. oxinst.com

Modifications of the Methoxyl Groups

The methoxyl groups on the aromatic ring can also be modified, primarily through demethylation to form hydroxyl groups. This transformation is significant as it can alter the properties and reactivity of the resulting compound. For instance, demethylation of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde is a known route to produce 3,4-dihydroxy-5-nitrobenzaldehyde. google.com However, incomplete demethylation can lead to impurities that are difficult to remove. google.com Various methods have been developed for the dealkylation of methoxy (B1213986) groups, including the use of reagents like lithium hydroxide (B78521) and thiophenol in a polar aprotic solvent. google.com

The presence of dimethoxy groups can also influence the photochemical properties of the molecule. nih.gov

Selective Demethylation and Ether Cleavage

The cleavage of the methoxy groups in this compound is a critical step in the synthesis of various derivatives, particularly in the preparation of hydroxylated compounds. This transformation is typically achieved using strong Lewis acids or other ether-cleaving reagents.

The selective cleavage of one methoxy group over the other can be challenging and often depends on the reaction conditions and the specific reagent employed. For instance, Lewis acids like aluminum chloride (AlCl₃) and boron trihalides (BCl₃, BBr₃) are commonly used for the demethylation of aromatic methoxy groups, especially those adjacent to a carbonyl function. nih.gov The reaction generally proceeds via the formation of an ether-Lewis acid adduct, which facilitates nucleophilic attack on the methyl group.

While specific studies on the selective demethylation of this compound are not extensively detailed in the provided search results, the general principles of ether cleavage can be applied. For example, in a study on the selective cleavage of 2,6-dimethoxyphenol, aluminum chloride was used to achieve demethylation. nih.gov The mechanism involves the complexation of the Lewis acid to the ether oxygen, making the methyl carbon more susceptible to nucleophilic attack. nih.gov

It is important to note that the reaction conditions, such as temperature and stoichiometry of the reagent, play a crucial role in the selectivity and yield of the demethylation process.

Table 1: Common Reagents for Ether Cleavage

| Reagent | General Conditions | Notes |

| Boron tribromide (BBr₃) | Low temperature (e.g., -78 °C to 0 °C) in an inert solvent like dichloromethane (B109758). | Highly effective for cleaving aryl methyl ethers. |

| Boron trichloride (B1173362) (BCl₃) | Similar conditions to BBr₃. | Can offer different selectivity compared to BBr₃. |

| Aluminum chloride (AlCl₃) | Often requires elevated temperatures. | Can be used for selective demethylation, particularly ortho to a carbonyl group. nih.gov |

| Hydroiodic acid (HI) | Typically requires refluxing conditions. | A classic but often harsh method for ether cleavage. |

| Hydrobromic acid (HBr) | Similar to HI but generally less reactive. | Another strong acid used for ether cleavage. |

Electrophilic and Nucleophilic Aromatic Substitution at Unsubstituted Positions

The benzene ring of this compound possesses two unsubstituted positions, C4 and C6, which are susceptible to both electrophilic and nucleophilic attack, depending on the reaction conditions and the nature of the incoming reagent.

The directing effects of the existing substituents play a pivotal role in determining the regioselectivity of these substitution reactions. The two methoxy groups at C2 and C3 are ortho, para-directing and activating, while the nitro group at C5 and the aldehyde group at C1 are meta-directing and deactivating. The interplay of these competing effects governs the outcome of substitution reactions.

In the case of electrophilic aromatic substitution, the activating effect of the methoxy groups would favor substitution at the C4 and C6 positions, which are para and ortho, respectively, to the methoxy groups. However, the strong deactivating effect of the nitro and aldehyde groups makes the ring electron-deficient and generally less reactive towards electrophiles.

Conversely, the electron-withdrawing nature of the nitro and aldehyde groups activates the ring for nucleophilic aromatic substitution (SNA_r_). wikipedia.org This type of reaction typically involves the displacement of a leaving group by a nucleophile. While there are no inherent leaving groups at the unsubstituted C4 and C6 positions, under certain conditions, these positions can be functionalized through reactions that proceed via an addition-elimination mechanism.

A study on the nitration of 2,5-dimethoxybenzaldehyde, a structurally related compound, showed that a mixture of isomers is often obtained, highlighting the complexity of predicting the exact regiochemical outcome. tandfonline.com In this specific case, treatment with nitric acid led to the formation of both 2,5-dimethoxy-3-nitrobenzaldehyde and 2,5-dimethoxy-4-nitrobenzaldehyde, with the ratio depending on the reaction conditions. tandfonline.com This suggests that electrophilic substitution on a dimethoxybenzaldehyde system can occur at multiple positions.

Furthermore, the synthesis of 5-nitro benzimidazole (B57391) derivatives has been reported using various substituted aromatic aldehydes, which could potentially include derivatives of this compound where substitution has occurred at the C4 or C6 position. scholarsresearchlibrary.com

Table 2: Summary of Aromatic Substitution Reactivity

| Position | Predicted Reactivity towards Electrophiles | Predicted Reactivity towards Nucleophiles | Directing Influence |

| C4 | Potentially reactive due to para-directing methoxy at C2. | Potentially reactive due to activation by nitro and aldehyde groups. | Para to C2-methoxy, ortho to C5-nitro, meta to C1-aldehyde and C3-methoxy. |

| C6 | Potentially reactive due to ortho-directing methoxy at C2 and C3. | Potentially reactive due to activation by nitro and aldehyde groups. | Ortho to C1-aldehyde and C2-methoxy, meta to C3-methoxy and C5-nitro. |

It is evident that the chemical reactivity of this compound offers a rich landscape for synthetic exploration. The selective manipulation of its functional groups and the targeted substitution at its unsubstituted positions can lead to a wide array of novel compounds with potential applications in various fields of chemistry. Further detailed experimental studies are warranted to fully elucidate the scope and limitations of these derivatization strategies.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 2,3-Dimethoxy-5-nitrobenzaldehyde.

¹H NMR: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For the related compound, 2,3-dimethoxybenzaldehyde (B126229), the aldehyde proton (CHO) appears as a singlet at approximately 10.43 ppm. chemicalbook.com The aromatic protons show distinct signals, and the two methoxy (B1213986) groups (-OCH₃) are observed as sharp singlets around 3.99 and 3.91 ppm. chemicalbook.com In 3-nitrobenzaldehyde (B41214), the aldehyde proton is found at a chemical shift of about 10.14 ppm. oxinst.comoxinst.com

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. In 2,3-dimethoxybenzaldehyde, the carbonyl carbon of the aldehyde group gives a characteristic signal in the downfield region of the spectrum. chemicalbook.com The aromatic carbons and the carbons of the methoxy groups also show distinct resonances. chemicalbook.com For 3-nitrobenzaldehyde, the aldehyde carbon resonates at approximately 189.9 ppm. oxinst.comoxinst.com

¹H and ¹³C NMR Data for Related Compounds

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| 2,3-Dimethoxybenzaldehyde | 10.43 (CHO), 7.47-7.10 (aromatic), 3.99, 3.91 (OCH₃) chemicalbook.com | Downfield signal for C=O chemicalbook.com |

| 3-Nitrobenzaldehyde | 10.14 (CHO), 8.73-7.81 (aromatic) oxinst.comoxinst.comchemicalbook.com | 189.9 (CHO) oxinst.comoxinst.com |

Mass Spectrometry (MS) Applications, including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound.

Electron Ionization (EI) MS: In the EI-MS of the related compound 2,3-dimethoxybenzaldehyde, the molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 166.17 g/mol . nist.govnist.gov The fragmentation pattern provides structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate determination of the molecular mass, allowing for the confirmation of the elemental composition. For this compound, the exact mass is calculated to be 211.0481 g/mol . oakwoodchemical.comsmochem.com

Mass Spectrometry Data for this compound and a Related Compound

| Compound | Technique | Key Findings |

|---|---|---|

| This compound | HRMS | Exact Mass: 211.0481 oakwoodchemical.comsmochem.com |

| 2,3-Dimethoxybenzaldehyde | EI-MS | Molecular Ion [M]⁺: m/z 166 nist.govnist.gov |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, nitro, and methoxy groups.

Aldehyde Group (CHO): A strong absorption band for the C=O stretch is typically observed around 1700 cm⁻¹. docbrown.info The C-H stretch of the aldehyde group appears as one or two bands in the region of 2880-2650 cm⁻¹. docbrown.info

Nitro Group (NO₂): The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch typically in the range of 1560-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

Methoxy Groups (-OCH₃) and Aromatic Ring: The C-O stretching vibrations of the methoxy groups and the C-H and C=C vibrations of the aromatic ring will also be present. nist.gov

For the related compound 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, IR spectra are available for further comparison. chemicalbook.com

Characteristic IR Absorption Frequencies

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | ~1700 docbrown.info |

| Aldehyde (C-H) | Stretch | 2880-2650 docbrown.info |

| Nitro (N-O) | Asymmetric Stretch | 1560-1500 |

| Nitro (N-O) | Symmetric Stretch | 1360-1300 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of nitrobenzaldehydes is characterized by several absorption bands. rsc.org

n→π* Transitions: Weak absorptions around 350 nm are attributed to n→π* transitions involving the lone pairs of the nitro and aldehyde groups. rsc.org

π→π* Transitions: More intense absorptions are observed at shorter wavelengths. A band around 300 nm is associated with π→π* transitions within the benzene (B151609) ring, while a strong absorption around 250 nm is ascribed to π→π* transitions involving the nitro group and the benzene ring. rsc.org

The specific absorption maxima and intensities for this compound will be influenced by the substitution pattern on the benzene ring.

Applications of 2,3 Dimethoxy 5 Nitrobenzaldehyde and Its Derivatives in Medicinal Chemistry

Role as a Precursor for Novel Bioactive Compounds

2,3-Dimethoxy-5-nitrobenzaldehyde is a pivotal starting block for the creation of new biologically active molecules. Its structure, which includes two methoxy (B1213986) groups and a nitro group attached to a benzaldehyde (B42025) framework, provides a versatile platform for synthesizing complex compounds with potential therapeutic value. The nitro group, in particular, is a key functional group that can be chemically altered, for instance, through reduction to an amine. This transformation opens the door to a wide array of subsequent chemical reactions, allowing for the construction of more intricate molecular designs. This adaptability is fundamental to its importance in medicinal chemistry.

This compound serves as a critical intermediate in the production of various heterocyclic compounds. The strategic positioning of the dimethoxy and nitro groups on the benzene (B151609) ring dictates the molecule's electronic and steric characteristics. These features, in turn, influence its reactivity and the ultimate biological functions of the synthesized derivatives. Medicinal chemists utilize these properties to engineer novel chemical entities with enhanced effectiveness and specificity for biological targets. For example, it is a precursor in the synthesis of deaza analogues of folic acid, such as the 5-deaza and 5,8-dideaza analogues of Nα-pteroyl-L-ornithine. nih.gov

Therapeutic Potential and Biological Activities of this compound Analogues

Derivatives of this compound have been the subject of extensive research, revealing a wide range of biological activities with therapeutic promise. By modifying the foundational structure of the parent compound, scientists have developed analogues that show significant potential in various preclinical models, marking them as promising candidates for new drug discovery.

Analogues of this compound have demonstrated potential in managing inflammation. nih.gov Certain derivatives have been shown to modulate inflammatory pathways. For example, some 1,2-benzothiazine derivatives, which can be synthesized from related precursors, have been found to inhibit cyclooxygenase (COX) enzymes, particularly showing selectivity for COX-2, an enzyme induced during inflammation. nih.gov This inhibitory action reduces the production of prostaglandins, which are key mediators of inflammation. The anti-inflammatory effects of these compounds make them attractive for developing new treatments for various inflammatory disorders. nih.gov

Table 1: Anti-inflammatory Activity of Related Benzothiazine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Ratio |

|---|---|---|---|

| BS23 | 241.64 ± 4.2 | 13.19 ± 2.1 | 0.05 |

| BS24 | 126.54 ± 3.6 | 26.34 ± 3.4 | 0.21 |

Data sourced from a study on 1,2-benzothiazine derivatives, illustrating the potential of related structures. nih.gov

Several derivatives of this compound have shown significant antioxidant capabilities. mdpi.comnih.gov These compounds work by neutralizing detrimental free radicals, which are unstable molecules that can cause cellular damage, contributing to aging and a variety of diseases. The antioxidant effect is often associated with the electron-donating nature of the substituents on the aromatic ring. wiserpub.com

The antioxidant potential of these compounds is commonly assessed using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. wiserpub.comresearchgate.net In these evaluations, derivatives have demonstrated a strong capacity to scavenge free radicals. For instance, certain 2-thiouracil-5-sulfonamide derivatives have shown remarkable free radical scavenging efficacy, with some compounds exhibiting IC₅₀ values in the low microgram per milliliter range. nih.gov This potent antioxidant action suggests their utility in preventing or treating conditions linked to oxidative stress. doaj.org

Table 2: DPPH Radical Scavenging Activity of Selected 2-Thiouracil-5-Sulfonamide Derivatives

| Compound | IC₅₀ (µg/mL) |

|---|---|

| 3 | 80.0 ± 0.70 |

| 4a | 10.5 ± 0.50 |

| 4b | 11.0 ± 0.90 |

| 4c | 12.0 ± 1.05 |

| 4d | 14.5 ± 1.20 |

| 5a | 8.0 ± 0.80 |

| 5b | 9.0 ± 0.95 |

| 5c | 7.55 ± 1.70 |

| Ascorbic Acid (Standard) | 10.0 ± 0.90 |

This table presents data from a study on a series of synthesized antioxidant compounds, showcasing a range of activities. nih.gov

Derivatives of this compound have emerged as promising candidates in the search for new anticancer drugs. nih.govnih.gov A range of analogues, including flavanones and thiazolidinones, have been assessed for their capacity to halt the growth of cancer cells. nih.govnih.gov

These compounds have been tested against various human cancer cell lines and have often displayed powerful cytotoxic effects. For example, certain flavanone (B1672756) analogues have shown potent activity against L1210, K562, and A549 cancer cell lines. nih.gov Similarly, specific 4-thiazolidinone (B1220212) derivatives have demonstrated significant antimitotic activity, with mean GI₅₀ values as low as 1.57 µM across a panel of 60 cell lines. nih.gov The mechanisms behind these anticancer actions are frequently complex, involving the triggering of apoptosis (programmed cell death), halting cell proliferation, and disrupting critical signaling pathways necessary for cancer cell survival.

Table 3: Anticancer Activity of a Selected Thiazolidinone Derivative

| Compound | Mean GI₅₀ (µM) | Mean TGI (µM) |

|---|

| 2h | 1.57 | 13.3 |

GI₅₀: Concentration for 50% growth inhibition. TGI: Concentration for total growth inhibition. Data from a study on Ciminalum-thiazolidinone hybrid molecules. nih.gov

With the rise of antimicrobial resistance, the discovery of new antimicrobial agents is crucial. Derivatives of this compound have been investigated for their ability to fight microbial infections. Research has shown that various analogues synthesized from this precursor possess both antibacterial and antifungal properties. The structure-activity relationship of hydroxybenzaldehydes has been a subject of study, indicating that the substitution pattern on the aromatic ring is key to their activity. researchgate.net While specific data on this compound derivatives is limited in the provided context, related phenolic aldehydes are known for their antimicrobial properties.

Derivatives related to this compound have been examined for their impact on the cardiovascular system. Certain 3-aryl-4-nitrobenzothiochromans S,S-dioxide derivatives, which share structural motifs with potential metabolites or analogues, have shown a variety of effects, including negative inotropic (reducing the force of heart contractions) and chronotropic (affecting heart rate) activities. nih.gov

These cardiovascular effects are linked to their ability to interact with targets such as L-type calcium channels. nih.gov For instance, some of these thiochroman (B1618051) compounds were found to be more potent than the reference drug diltiazem (B1670644) in their negative inotropic action. nih.gov This suggests that such structures have the potential for development into new treatments for a variety of cardiovascular conditions.

Table 4: Cardiovascular Activity of Selected 3-Aryl-4-nitrothiochromans S,S-dioxide Derivatives

| Compound | Negative Inotropic Activity (Potency vs. Diltiazem) | Negative Chronotropic Activity |

|---|---|---|

| 6a | ~1.8 times more potent | Devoid of bradycardic effects |

| 7e | ~4.2 times more potent | Devoid of bradycardic effects |

| 7i | ~4.6 times more potent | Devoid of bradycardic effects |

| 7l | ~2.5 times more potent | Devoid of bradycardic effects |

This table highlights the enhanced potency of certain derivatives compared to the standard calcium channel blocker diltiazem. nih.gov

Research in Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's)

The multifactorial nature of neurodegenerative diseases like Alzheimer's and Parkinson's necessitates the development of multi-target drugs. Derivatives of this compound have been explored as foundational structures for agents aimed at various pathological targets in these complex disorders.

Alzheimer's Disease

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and the presence of amyloid-β (Aβ) plaques and neurofibrillary tangles. wikipedia.orgmdpi.com A key therapeutic approach involves inhibiting cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE)—to increase acetylcholine (B1216132) levels in the brain. mdpi.com

Chalcone (B49325) derivatives, which can be synthesized from this compound, have emerged as a "privileged scaffold" for designing multi-target anti-AD agents. nih.gov These compounds have been shown to inhibit not only AChE and BuChE but also other key enzymes like β-secretase (BACE-1), which is involved in Aβ plaque formation. nih.gov For example, certain chalcone derivatives have demonstrated potent AChE inhibition with IC50 values in the sub-micromolar range, sometimes exceeding the potency of the standard drug rivastigmine. Furthermore, benzylidene derivatives have been developed as dual cholinesterase inhibitors, with some showing selectivity for AChE over BuChE. mdpi.com The dimethoxy substitution pattern is also featured in various other anti-AD candidates, such as anabaseine (B15009) derivatives that have shown neuroprotective effects.

| Derivative Class | Target | Key Findings | IC50 Values |

|---|---|---|---|

| Chalcone Derivatives | AChE/BuChE | Potent inhibition, with some compounds being more effective than standard drugs like rivastigmine. | AChE: As low as 4.68 µM |

| Chalcone Derivatives | BACE-1 | Inhibition of the enzyme responsible for amyloid plaque formation. nih.gov | As low as 0.27 µM nih.gov |

| Benzylidene-Indole Analogs | AChE/BuChE | Development of selective inhibitors for AChE. mdpi.com | hAChE: 4.16 µM mdpi.com |

| Anabaseine Derivatives (with dimethoxybenzylidene) | α7 nAChR Agonist | Ameliorates cognitive impairment and promotes Aβ phagocytosis in mouse models. | N/A (Agonist Activity) |

Parkinson's Disease

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. Therapeutic strategies often focus on restoring dopaminergic function or protecting neurons from further degeneration. Derivatives containing the dimethoxybenzyl or dimethoxybenzamide moiety have shown promise in this area.

A study found that 5-(4-hydroxy-3-dimethoxybenzylidene)-2-thioxo-4-thiazolidinone, a derivative that could conceptually originate from a related dimethoxybenzaldehyde, protected dopaminergic neurons from MPTP/MPP+ neurotoxicity in a mouse model of PD. This compound improved motor ability and was found to elevate levels of tyrosine hydroxylase, a key enzyme in dopamine (B1211576) synthesis. The mechanism of action was linked to the amelioration of mitochondrial dysfunction.

In another line of research, a series of 2,3-dimethoxy-5-(fluoroalkyl)-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides were synthesized and evaluated as high-affinity ligands for central nervous system (CNS) dopamine D2 receptors. semanticscholar.org The salicylamide (B354443) versions of these compounds were particularly potent, suggesting their potential value for in vivo studies, such as positron emission tomography (PET), to investigate D2 receptor binding. semanticscholar.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The therapeutic potential of compounds derived from this compound is heavily dependent on their specific molecular structure. Structure-Activity Relationship (SAR) studies are crucial for optimizing these derivatives to enhance their potency and selectivity for biological targets.

For chalcone derivatives, a common class synthesized from substituted benzaldehydes, SAR studies have revealed several key insights:

Substitution on Aromatic Rings: The nature and position of substituents on the two aromatic rings of the chalcone scaffold significantly influence biological activity. For instance, in a series of betulinic acid derivatives featuring a cinnamate (B1238496) moiety (related to chalcones), di- and tri-methoxy substitutions on the phenyl ring were found to be more potent as anti-HIV agents than mono-methoxy derivatives. Specifically, a 3,4-dimethoxy substitution pattern was highly beneficial for activity.

Heterocyclic Rings: Replacing the phenyl ring with various heterocycles (e.g., thiophene, indole) can result in compounds with good biological activity, demonstrating the scaffold's versatility.

Alkyl Groups: The addition of small alkyl groups, such as a methyl or ethyl group at the α-carbon of the chalcone double bond, can lead to a slight or significant decrease in activity, indicating that this position is sensitive to steric bulk.

For benzamide (B126) derivatives, research on 2,3-dimethoxy-5-(fluoroalkyl)-substituted benzamides as dopamine D2 receptor ligands showed that the corresponding salicylamides (with a hydroxyl group at the 6-position) were about five times more potent. semanticscholar.org This highlights the critical role of the hydroxyl group in receptor binding.

Applications as Photoremovable Protecting Groups and in pH Manipulation (Context of related nitrobenzaldehydes)

Beyond direct therapeutic applications, the nitrobenzaldehyde scaffold possesses unique photochemical properties that make it valuable in chemical biology and materials science.

Photoremovable Protecting Groups (PPGs)

Photoremovable protecting groups (PPGs), or "caged compounds," are moieties that can be cleaved from a molecule upon irradiation with light, allowing for precise spatial and temporal control over the release of a bioactive substance. nih.govnih.gov The o-nitrobenzyl group and its derivatives are among the most widely used PPGs. nih.govmedchemexpress.com

This compound falls into the category of nitroveratryl compounds, which are dimethoxy-substituted o-nitrobenzyl derivatives. These groups have several key features:

Mechanism of Release: Upon irradiation with UV light (typically >300 nm), the o-nitrobenzyl group undergoes an intramolecular hydrogen abstraction to form an aci-nitro intermediate. This intermediate then rearranges and fragments to release the protected substrate (e.g., an alcohol, carboxylate, or phosphate) and forms an o-nitrosobenzaldehyde byproduct. nih.govmedchemexpress.com

Advantages and Disadvantages: Nitrobenzyl-based PPGs are versatile and can protect a wide range of functional groups. However, their application can be limited by factors such as the slow rate of substrate release and the formation of the o-nitrosobenzaldehyde byproduct, which can be toxic and absorb light at the irradiation wavelength, interfering with the photoreaction. nih.govmedchemexpress.com

Tuning Properties: The quantum yield and absorption wavelength of the PPG can be tuned by adding substituents to the aromatic ring. The dimethoxy groups in nitroveratryl derivatives, for example, can shift the absorption to longer, less damaging wavelengths.

pH Manipulation

Certain nitrobenzaldehyde compounds have been explored for their ability to induce localized changes in pH upon photoactivation. A patent describes a method using 2-nitrobenzaldehyde (B1664092) to manipulate cellular pH. Upon photoactivation, 2-nitrobenzaldehyde is converted to 2-nitrosobenzoic acid. This process releases a proton, causing local acidosis. This induced acidosis can be sufficient to trigger cell damage and apoptosis in targeted cells, presenting a potential strategy for targeted therapies. This application demonstrates a novel use of the photochemical properties of the nitrobenzaldehyde core, moving beyond its role as a protecting group to that of a direct effector molecule.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. While specific molecular docking studies exclusively focused on 2,3-Dimethoxy-5-nitrobenzaldehyde are not extensively reported in the literature, the principles of these investigations can be applied to understand its potential interactions.

The process involves preparing the three-dimensional structure of the ligand (this compound) and the target protein. The ligand's structure can be optimized using energy minimization algorithms. The binding site of the target protein is then identified, and a docking algorithm is used to sample a large number of possible conformations of the ligand within this site. A scoring function then estimates the binding affinity for each conformation, with lower scores typically indicating a more favorable interaction.

For this compound, key interactions would likely involve its functional groups: the aldehyde, the two methoxy (B1213986) groups, and the nitro group. The aldehyde and nitro groups, being polar, could form hydrogen bonds with amino acid residues in the binding pocket of a target protein. The methoxy groups can participate in hydrophobic interactions. The aromatic ring can engage in π-π stacking or hydrophobic interactions. The specific nature of these interactions would, of course, depend on the topology and amino acid composition of the target's binding site.

To illustrate, a hypothetical docking study of this compound against a potential target, such as a kinase or a synthase, would be performed. The results would be presented in a table summarizing the binding energy and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues (and Interaction Type) |

| Kinase X | -7.5 | Lys72 (H-bond with nitro), Leu130 (hydrophobic), Phe189 (π-π stacking) |

| Synthase Y | -6.8 | Arg210 (H-bond with aldehyde), Val250 (hydrophobic), Trp280 (π-π stacking) |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental or computational results for this compound docking against these targets are not available in the cited literature.

Molecular Dynamics Simulations for Conformational Analysis and System Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of ligand-protein complexes over time. An MD simulation of this compound, either in a solvent or bound to a target protein, would reveal its flexibility and the stability of its interactions.

The simulation would start with an initial set of atomic coordinates and velocities. The forces on each atom are then calculated using a force field, and Newton's equations of motion are integrated to propagate the system forward in time, typically in femtosecond steps. The resulting trajectory provides a detailed picture of the molecule's movements.

For an unbound this compound molecule in an aqueous solution, MD simulations could reveal the preferred conformations of the methoxy and nitro groups relative to the benzaldehyde (B42025) ring. When bound to a protein, an MD simulation starting from a docked pose can assess the stability of the predicted binding mode. Key metrics to analyze from an MD trajectory include the root-mean-square deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of individual residues, which highlights flexible regions.

A stable binding would be characterized by a low and converging RMSD for the ligand within the binding pocket over the course of the simulation. Analysis of hydrogen bond persistence and hydrophobic contacts throughout the simulation would further elucidate the key determinants of binding affinity and specificity.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. nih.gov These calculations provide insights into molecular geometry, charge distribution, and reactivity. For this compound, DFT calculations can be used to optimize its molecular structure and compute various electronic descriptors.

A common approach involves using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to perform geometry optimization. nih.gov From the optimized structure, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an important indicator of chemical reactivity; a smaller gap suggests higher reactivity.

The molecular electrostatic potential (MEP) surface can also be calculated to visualize the charge distribution and identify regions that are prone to electrophilic or nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the aldehyde and nitro groups, indicating their susceptibility to electrophilic attack, and positive potential around the hydrogen atoms.

Table 2: Calculated Quantum Chemical Properties for a Related Compound (2,3-Dimethoxy-6-nitrobenzaldehyde)

| Property | Value |

| Molecular Formula | C9H9NO5 |

| Molecular Weight | 211.17 g/mol |

| XLogP3 | 1.2 |

| Polar Surface Area | 81.4 Ų |

Source: PubChem CID 7172127. nih.gov Note: This data is for a structural isomer and is provided for reference.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction in Drug Discovery

In silico ADMET prediction is a crucial step in modern drug discovery, helping to identify compounds with favorable pharmacokinetic and safety profiles early in the development process. Various computational models and software can be used to predict the ADMET properties of this compound.

These predictions are typically based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its biological activity or property. Key parameters that are often predicted include:

Absorption: Oral bioavailability, human intestinal absorption (HIA), and Caco-2 cell permeability.

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.

Excretion: Prediction of renal or hepatic clearance pathways.

Toxicity: Prediction of potential toxicities such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

For this compound, Lipinski's rule of five can be a preliminary check for its drug-likeness. The rule states that a compound is more likely to be orally bioavailable if it has a molecular weight under 500 Da, a logP under 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. Based on the properties of its isomer, this compound is expected to comply with these rules.

Table 3: Predicted ADMET Properties for this compound

| ADMET Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Penetration | Low |

| CYP2D6 Inhibition | Non-inhibitor |

| AMES Mutagenicity | Potential mutagen (due to nitro group) |

| hERG Inhibition | Low risk |

Note: The data in this table is based on general predictions for nitroaromatic compounds and is for illustrative purposes. Specific in silico ADMET predictions for this compound would require dedicated software and analysis.

Environmental Fate and Bioremediation Studies of Nitroaromatic Compounds Contextual Relevance

Biodegradation Pathways of Nitroaromatics by Microorganisms

Microorganisms have evolved diverse strategies to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. These pathways are broadly categorized as either aerobic or anaerobic and involve a variety of enzymes. Key enzymatic reactions include the reduction of the nitro group by nitroreductases and the oxidative cleavage of the aromatic ring by monooxygenases and dioxygenases.

For instance, studies on the biodegradation of the related compound o-nitrobenzaldehyde by Pseudomonas species have identified the initial oxidation of the aldehyde group to a carboxylic acid, forming 2-nitrobenzoic acid. This is followed by further enzymatic transformations leading to metabolites like 2,3-dihydroxybenzoic acid, which can then enter central metabolic pathways. It is plausible that a similar initial oxidation of the aldehyde functional group could be a primary step in the microbial degradation of 2,3-Dimethoxy-5-nitrobenzaldehyde. However, the influence of the two methoxy (B1213986) groups on the subsequent enzymatic attack of the aromatic ring remains uninvestigated.

Photodegradation Mechanisms in Environmental Matrices

Photodegradation is another critical mechanism for the transformation of nitroaromatic compounds in the environment. This process can occur through direct photolysis, where the compound absorbs sunlight and undergoes a chemical change, or indirect photolysis, which is mediated by other light-absorbing substances in the environment, such as dissolved organic matter.

Research on the photochemistry of nitrobenzaldehydes indicates that they can undergo intramolecular hydrogen abstraction, leading to the formation of o-nitrosobenzoic acid. The presence of methoxy groups on the aromatic ring, as in this compound, is known to influence the light-absorbing properties and the photochemical reactivity of aromatic compounds. However, specific studies on the photodegradation products and quantum yields for this compound are not available in the current scientific literature.

Data on Related Compounds

Challenges and Future Directions in 2,3 Dimethoxy 5 Nitrobenzaldehyde Research

Development of Novel and Sustainable Synthetic Methodologies for Enhanced Yields and Selectivity

A primary challenge in the widespread application of 2,3-Dimethoxy-5-nitrobenzaldehyde lies in its synthesis. Traditional methods for producing nitrobenzaldehydes often result in a mixture of isomers, with the 3-nitrobenzaldehyde (B41214) being the predominant product. aidic.it This necessitates complex and often inefficient purification processes to isolate the desired 2-nitro isomer. Research is actively exploring new synthetic routes to improve both the yield and selectivity for 2-nitrobenzaldehyde (B1664092) derivatives.

One promising approach involves the use of protecting groups. For instance, transforming the aldehyde group into a diacetoxymethyl group before nitration has been shown to be a selective method for preparing certain nitrobenzaldehyde isomers. researchgate.net Another strategy focuses on optimizing reaction conditions. Studies have shown that factors such as the composition of the nitrating mixture (the ratio of nitric acid to sulfuric acid) and the reaction temperature can significantly influence the yield of the desired 2-nitrobenzaldehyde. aidic.it

Table 1: Comparison of Synthetic Approaches for Nitrobenzaldehydes

| Method | Advantages | Disadvantages | Key Research Focus |

| Classical Nitration | Readily available starting materials. | Low selectivity for 2-nitro isomer, formation of multiple byproducts. aidic.it | Optimizing reaction conditions (temperature, acid ratios) to favor 2-nitro isomer formation. aidic.it |

| Protection-Deprotection | High selectivity for specific isomers. researchgate.net | Requires additional reaction steps, potentially lowering overall yield. | Development of more efficient and easily removable protecting groups. |

| Heterogeneous Catalysis | Catalyst can be recycled, reducing waste and cost. researchgate.net | May require specific reactor designs and optimization of catalyst performance. | Designing highly active and stable heterogeneous catalysts for nitration reactions. |

| Green Chemistry Approaches | Environmentally friendly, uses less hazardous reagents. google.com | May have lower yields or require longer reaction times compared to traditional methods. | Exploring novel solvent systems and catalysts to improve efficiency. |

Exploration of Undiscovered Bioactivities and Emerging Therapeutic Targets

While some biological activities of nitrobenzaldehyde derivatives have been identified, there is a vast, unexplored landscape of potential therapeutic applications. The structural features of this compound and its analogues make them intriguing candidates for drug discovery programs.

Future research will likely focus on screening these compounds against a wider range of biological targets. This includes exploring their potential as:

Antimicrobial agents: Some nitroaromatic compounds have shown promise as antibacterial and antifungal agents. oatext.com Systematic screening of this compound derivatives against various pathogens could lead to the discovery of new antimicrobial drugs.

Anticancer agents: The nitro group is a key feature in some anticancer drugs. Investigating the cytotoxic effects of this compound derivatives on different cancer cell lines could uncover novel therapeutic leads.

Enzyme inhibitors: The specific arrangement of functional groups in this compound could allow it to bind to and inhibit the activity of various enzymes involved in disease processes.

Neurological agents: The impact of nitroaromatic compounds on the central nervous system is an area of growing interest. Exploring the potential of these compounds to modulate neurotransmitter systems or protect against neurodegenerative diseases could open up new avenues for treatment. nih.gov

The development of high-throughput screening methods and the use of computational modeling will be crucial in accelerating the discovery of new bioactivities and identifying promising therapeutic targets for this compound derivatives. nih.govnih.gov

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Approaches

A deeper understanding of the reaction mechanisms involving this compound is essential for optimizing its synthesis and predicting its reactivity. Integrating experimental techniques with computational modeling provides a powerful approach to unraveling these complex processes.

Experimental studies, such as kinetic analysis and spectroscopic monitoring, can provide valuable data on reaction rates and the formation of intermediates. aidic.it Computational methods, like Density Functional Theory (DFT), can then be used to model the reaction pathways, calculate the energies of transition states and intermediates, and provide insights into the electronic and steric factors that govern the reaction's outcome. researchgate.net

For example, computational studies can help to explain the regioselectivity of nitration reactions, predicting why one isomer is formed in preference to another. They can also be used to investigate the mechanism of action of biologically active derivatives, helping to identify the specific molecular interactions that are responsible for their therapeutic effects. tandfonline.com

Future research in this area will likely involve the use of more advanced computational techniques and the development of more accurate theoretical models. This will enable a more detailed and predictive understanding of the chemical and biological behavior of this compound and its derivatives.

Addressing Research Limitations and Safety Considerations in Scientific Applications

As with any chemical compound, it is crucial to address the limitations and safety considerations associated with the research and application of this compound.

One of the primary limitations is the potential for hazardous reactions, particularly during nitration processes. Nitration reactions are highly exothermic and can lead to runaway reactions if not properly controlled. aidic.it Therefore, a thorough understanding of the reaction thermodynamics and kinetics is essential for ensuring process safety.

Furthermore, many nitroaromatic compounds are known to have toxic or mutagenic properties. It is therefore imperative to handle this compound and its derivatives with appropriate safety precautions. This includes using personal protective equipment, working in well-ventilated areas, and following established protocols for the handling and disposal of hazardous chemicals. sigmaaldrich.comfishersci.comscbt.comcarlroth.com

Future research should focus on developing inherently safer synthetic processes that minimize the risk of runaway reactions and reduce the formation of hazardous byproducts. Additionally, comprehensive toxicological studies are needed to fully assess the potential risks associated with exposure to this compound and to establish safe handling guidelines.

Table 2: Safety and Hazard Information for Nitrobenzaldehydes

| Hazard | Description | Precautionary Measures |

| Acute Toxicity (Oral) | Harmful if swallowed. sigmaaldrich.com | Do not eat, drink, or smoke when using this product. If swallowed, call a poison center or doctor. sigmaaldrich.comfishersci.com |

| Skin Irritation | Causes skin irritation. sigmaaldrich.comcarlroth.com | Wear protective gloves. Wash skin thoroughly after handling. sigmaaldrich.comfishersci.com |

| Eye Irritation | Causes serious eye irritation. sigmaaldrich.comcarlroth.com | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. sigmaaldrich.comfishersci.com |

| Respiratory Irritation | May cause respiratory irritation. sigmaaldrich.comcarlroth.com | Avoid breathing dust. Use only outdoors or in a well-ventilated area. sigmaaldrich.comfishersci.com |

| Flammability | Combustible solid. sigmaaldrich.com | Keep away from heat and ignition sources. |

By addressing these challenges and pursuing these future research directions, the scientific community can unlock the full potential of this compound, leading to the development of new technologies and therapies that benefit society.

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,3-dimethoxy-5-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Answer : Two primary methods are documented:

- Nitration of 2,3-dimethoxybenzaldehyde : Direct nitration using mixed acids (HNO₃/H₂SO₄) introduces the nitro group at the para position relative to the aldehyde. Temperature control (0–5°C) is critical to avoid over-nitration .

- Condensation with malonic acid : Piperidine-catalyzed condensation of 2,3-dimethoxybenzaldehyde with malonic acid forms intermediate cinnamic acid derivatives, followed by nitration. This method avoids competing side reactions but requires rigorous purification .

- Typical yields : Nitration (60–75%), condensation (50–65%).

Q. How can researchers purify this compound, and what analytical techniques validate purity?

- Answer :

- Recrystallization : Use ethanol/water mixtures (3:1 v/v) to remove nitro-byproducts.

- Chromatography : Flash column chromatography (silica gel, hexane/ethyl acetate 4:1) resolves aldehyde derivatives from nitrated impurities.

- Validation :

- HPLC : Purity >98% confirmed with C18 columns (acetonitrile/water gradient) .

- Melting Point : Reported range 103–106°C; deviations >2°C indicate impurities .

Q. What safety protocols are essential when handling this compound in the lab?

- Answer :

- PPE : Nitrile gloves, chemical goggles, and lab coats to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of nitro compound vapors.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in Schiff base formation?

- Answer : The nitro group deactivates the aromatic ring, directing electrophilic substitution to the ortho position relative to the methoxy groups. In Schiff base synthesis:

- Kinetics : Reaction with amines (e.g., aniline) proceeds 40% slower compared to non-nitrated analogs due to reduced aldehyde electrophilicity.

- Stabilization : Hydrogen bonding between the nitro group and imine nitrogen enhances thermal stability (TGA decomposition >220°C) .

Q. What contradictions exist in reported solubility data for this compound, and how can they be resolved?

- Answer :

- Discrepancies : Solubility in ethanol ranges from 12 mg/mL (Sigma-Aldrich) to 18 mg/mL (Dayang Chem) .

- Resolution :

Temperature Control : Measure solubility at 25°C ± 0.5°C.

Crystal Polymorphism : Use XRD to identify metastable vs. stable crystalline forms affecting solubility .

Q. What mechanistic insights explain the reduction of this compound to its amine derivative?

- Answer :

- Catalytic Hydrogenation : Pd/C (10% w/w) in ethanol selectively reduces the nitro group to -NH₂ at 50 psi H₂, 60°C (yield: 85–90%). Competing aldehyde reduction is minimal (<5%) due to steric hindrance from methoxy groups .

- Chemical Reduction : SnCl₂·2H₂O in ethanol (75°C, 5–7 hours) achieves 70% yield but requires alkaline workup to isolate the amine .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。